An In-Depth Technical Guide to 3-(2-(Pyridin-4-yl)ethyl)-1H-indole: A Core Scaffold for p38 Kinase Inhibition
An In-Depth Technical Guide to 3-(2-(Pyridin-4-yl)ethyl)-1H-indole: A Core Scaffold for p38 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. This molecule, belonging to the vast family of indole derivatives, has been identified as a potent inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory signaling pathways. This guide will delve into its chemical identity, physicochemical characteristics, synthesis, spectroscopic profile, and its established role as a p38 kinase inhibitor. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting inflammatory diseases and other p38-mediated pathologies.
Introduction: The Significance of the Indole-Pyridine Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents. When coupled with a pyridine ring, as seen in 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, the resulting hybrid molecule combines the features of both heterocyclic systems, offering opportunities for fine-tuning its pharmacological profile. The presence of the basic pyridine nitrogen provides a handle for modulating solubility and forming salts, while the indole moiety can be strategically modified to enhance potency and selectivity for a given biological target. This particular arrangement, with an ethyl linker connecting the indole C3 position to the pyridine C4 position, has proven to be a key structural motif for potent p38 MAP kinase inhibition.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂ | [2] |
| Molecular Weight | 222.29 g/mol | [2] |
| CAS Number | 16571-49-6 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 149 - 151 °C | [3] |
| XLogP3 | 3.4 | [3] |
| Topological Polar Surface Area | 28.7 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Synthesis and Purification
Proposed Experimental Protocol:
Rationale: This protocol is based on the well-established nucleophilic character of the C3 position of the indole ring, which can react with an appropriate electrophile. The use of a strong base like sodium hydride deprotonates the indole nitrogen, increasing the nucleophilicity of the indole ring system and facilitating the alkylation reaction.
Step 1: Deprotonation of Indole
-
To a solution of indole (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation, resulting in the formation of the indolyl anion.
Step 2: Alkylation
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of 4-(2-bromoethyl)pyridine hydrobromide (1.0 eq) in the same dry solvent to the solution of the indolyl anion.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.
Spectroscopic Characterization
The structural elucidation of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the indole and pyridine rings, as well as the ethyl linker.
-
Indole Protons: A characteristic signal for the N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region (typically δ 8.0-8.5 ppm). The aromatic protons of the indole ring will appear in the range of δ 7.0-7.8 ppm, with characteristic coupling patterns. The proton at the C2 position of the indole will likely be a singlet or a narrow triplet.
-
Pyridine Protons: The protons on the pyridine ring will appear as two sets of doublets in the aromatic region. The protons ortho to the nitrogen (at C2 and C6) will be the most deshielded (likely δ 8.4-8.6 ppm), while the protons meta to the nitrogen (at C3 and C5) will appear further upfield (likely δ 7.1-7.3 ppm).
-
Ethyl Linker Protons: The two methylene groups of the ethyl linker will appear as two triplets, each integrating to two protons. The methylene group adjacent to the indole ring will likely appear around δ 3.0-3.2 ppm, while the methylene group adjacent to the pyridine ring will be slightly more deshielded, appearing around δ 2.9-3.1 ppm.
¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms in the molecule.
-
Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm).
-
Pyridine Carbons: The carbons of the pyridine ring will also appear in the aromatic region, with the carbons adjacent to the nitrogen being the most deshielded (δ 148-152 ppm).
-
Ethyl Linker Carbons: The two methylene carbons will appear in the aliphatic region of the spectrum (δ 25-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl linker will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the indole and pyridine rings will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 222. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.[3]
-
Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the ethyl linker, leading to fragments corresponding to the indolyl-methyl cation and the pyridyl-ethyl cation.
Biological Activity: Inhibition of p38 MAP Kinase
3-(2-(Pyridin-4-yl)ethyl)-1H-indole has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Therefore, inhibitors of p38 MAPK have significant therapeutic potential.[4][5]
Mechanism of Action
While the precise binding mode of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole to p38 kinase has not been publicly detailed, it is likely to act as an ATP-competitive inhibitor. This class of inhibitors typically binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The indole and pyridine moieties are crucial for interacting with key amino acid residues within the active site.
In Vitro p38 Kinase Inhibition Assay Protocol
To determine the inhibitory potency (IC₅₀ value) of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole against p38 kinase, a standard in vitro kinase assay can be performed.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the p38 kinase enzyme. The amount of phosphorylation is typically quantified using a variety of methods, including radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays.
Step-by-Step Methodology (Luminescence-based Assay Example):
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human p38α kinase, a specific p38 substrate (e.g., a peptide containing the consensus phosphorylation sequence), and ATP. Prepare serial dilutions of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In the wells of a microplate, add the p38α kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction and Detection: Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the resulting dose-response curve.[3]
Potential Applications in Drug Discovery
The identification of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole as a p38 kinase inhibitor highlights its potential as a lead compound for the development of new anti-inflammatory drugs. Further optimization of this scaffold could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic and safety profiles. The versatile nature of the indole and pyridine rings allows for extensive structure-activity relationship (SAR) studies, enabling the exploration of various substitutions to enhance its therapeutic properties.
Safety and Handling
According to the aggregated GHS information, 3-(2-(Pyridin-4-yl)ethyl)-1H-indole is classified as a warning for causing skin irritation (H315).[3] Standard laboratory safety precautions should be followed when handling this compound. These include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of skin contact, the affected area should be washed thoroughly with soap and water.[3]
Conclusion
3-(2-(Pyridin-4-yl)ethyl)-1H-indole represents a valuable chemical entity for researchers in the field of drug discovery, particularly those focused on targeting inflammatory diseases. Its core structure combines the favorable properties of both indole and pyridine, and its demonstrated activity as a p38 kinase inhibitor provides a solid foundation for further investigation. This technical guide has summarized the key basic properties of this compound, offering a starting point for its synthesis, characterization, and biological evaluation. Future studies aimed at elucidating its detailed pharmacological profile will be crucial in unlocking its full therapeutic potential.
References
-
PrepChem. (n.d.). Synthesis of 3-pyridyl-indole. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
- Pourabdi, L., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1347.
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
-
MDPI. (2018). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
- Google Patents. (n.d.). US5545644A - Indole derivatives.
- National Center for Biotechnology Information. (2009). Synthesis and biological evaluation of p38alpha kinase-targeting dialkynylimidazoles. Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6443.
-
ResearchGate. (2018). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
- Google Patents. (n.d.). DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION.
- National Center for Biotechnology Information. (2009). Synthesis and biological evaluation of p38α kinase-targeting dialkynylimidazoles. Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6443.
Sources
- 1. WO2001002355A2 - Indole synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of p38α kinase-targeting dialkynylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
